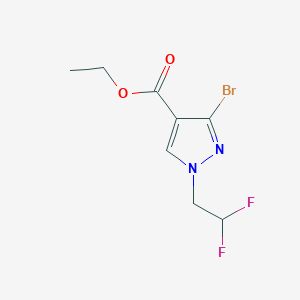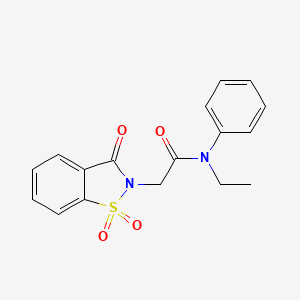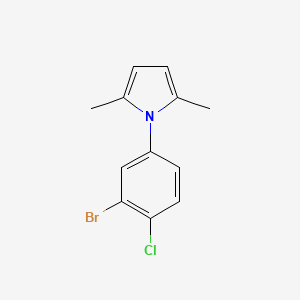
1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Bromo-4-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol .
Molecular Structure Analysis
The InChI string for “1-(3-Bromo-4-chlorophenyl)ethanone” is InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)Cl)Br .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 310.3±27.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Structural Analysis and Molecular Characterization
- The molecule 3-(3,5-dimethylpiperidino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, closely related to the compound , has been structurally analyzed, revealing specific rotational and conformational characteristics of its substituents and crystallization properties (Igonin et al., 1993).
Catalytic and Synthetic Applications
- Research involving compounds similar to 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole has focused on phase-transfer catalysis, particularly in the alkylation of phenols, demonstrating the versatility of such compounds in organic synthesis (Reinholz et al., 1990).
- Another study explores the synthesis of a key intermediate for licofelone, an anti-inflammatory drug, using a compound similar to 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole, highlighting the role of such compounds in medicinal chemistry (Rádl et al., 2009).
Material Science and Corrosion Inhibition
- A derivative of 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole has been synthesized and characterized for its potential application in corrosion inhibition, demonstrating the material science applications of such compounds (Louroubi et al., 2019).
Magnetic and Electronic Properties
- Studies on compounds like 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole have also focused on their magnetic properties, such as the ferromagnetic exchange interactions in related verdazyl radical solids (Mukai et al., 1993).
Novel Synthetic Methods and Reaction Mechanisms
- Novel synthesis methods have been explored using derivatives of 1-(3-Bromo-4-chlorophenyl)-2,5-dimethylpyrrole, contributing to the development of new synthetic strategies in organic chemistry (Gronowitz et al., 1987).
Safety and Hazards
properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJRPPQTGQESSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2435139.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)
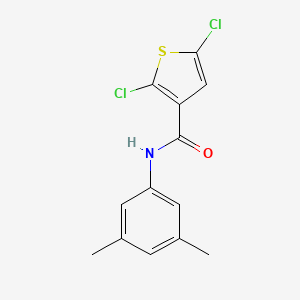
![2-[(2-methoxyphenyl)amino]-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2435145.png)
![4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2435146.png)
![6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2435147.png)
![3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide](/img/structure/B2435148.png)
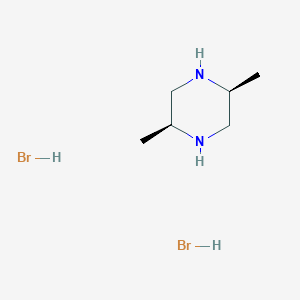


![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)
![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)
